molecular formula C18H21N5O2 B7351016 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide

Cat. No. B7351016
M. Wt: 339.4 g/mol
InChI Key: ZOJWIUJADMWDPN-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-1189 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of CPI-1189 involves the modulation of the dopamine D2 receptor. CPI-1189 acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation of signaling pathways has been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In neuroscience, CPI-1189 has been shown to improve cognitive function and to protect against neuronal damage. In cancer research, CPI-1189 has been shown to inhibit the growth of cancer cells and to induce apoptosis. CPI-1189 has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

CPI-1189 has several advantages for laboratory experiments. It has high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine D2 receptor in various biological processes. However, CPI-1189 has limitations as well. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. CPI-1189 also has a short half-life, which limits its usefulness in in vivo experiments.

Future Directions

There are several future directions for research on CPI-1189. In neuroscience, further studies are needed to determine the potential of CPI-1189 as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to determine the efficacy of CPI-1189 as a cancer treatment. Additionally, further research is needed to optimize the synthesis of CPI-1189 and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of CPI-1189 involves the reaction of 2-cyanophenylboronic acid with (1R,2S)-2-amino-1-cyclopentanol in the presence of a palladium catalyst. This reaction produces the intermediate compound, which is then reacted with 2-oxoimidazolidine-1-carboxylic acid to form CPI-1189. The synthesis of CPI-1189 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CPI-1189 has potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPI-1189 has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CPI-1189 has been studied for its potential to inhibit the growth of cancer cells. CPI-1189 has also been studied for its potential use as a drug candidate in drug discovery.

properties

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(21-15-2-1-3-16(15)22-10-8-19-12-22)13-4-6-14(7-5-13)23-11-9-20-18(23)25/h4-8,10,12,15-16H,1-3,9,11H2,(H,20,25)(H,21,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJWIUJADMWDPN-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC=C(C=C3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC=C(C=C3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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